molecular formula C22H19N3O3 B2996200 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2996200
M. Wt: 373.4 g/mol
InChI Key: FTPMCWPNLDTGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring fused to a phenyl group, and a 2,4-dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide typically involves multiple steps. One common approach is the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2,4-dimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide may be used to study biological processes and interactions with biomolecules. Its potential as a probe or inhibitor in biochemical assays is an area of active research.

Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and materials science.

  • Benzamide derivatives: These compounds contain the benzamide moiety and are known for their biological activity.

Uniqueness: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPMCWPNLDTGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.